molecular formula C18H18N2O4S B2461824 N-(4-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898435-90-0

N-(4-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2461824
CAS No.: 898435-90-0
M. Wt: 358.41
InChI Key: QWFIPILODUVTBA-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C18H18N2O4S and its molecular weight is 358.41. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-methoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-24-15-5-3-14(4-6-15)19-25(22,23)16-10-12-2-7-17(21)20-9-8-13(11-16)18(12)20/h3-6,10-11,19H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFIPILODUVTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide (referred to as QS-3g) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its anti-inflammatory properties, potential mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of QS-3g is C18H18N2O4SC_{18}H_{18}N_{2}O_{4}S with a molecular weight of 358.41 g/mol. The structure features a pyrrolo[3,2,1-ij]quinoline core and a sulfonamide group, which are crucial for its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular Weight358.41 g/mol
Molecular FormulaC18H18N2O4S
LogP2.5987
Polar Surface Area65.424 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of QS-3g, particularly in the context of rheumatoid arthritis (RA). The compound has been shown to reduce the inflammatory response in fibroblast-like synoviocytes (FLS), which play a critical role in RA pathogenesis.

  • Mechanism of Action : QS-3g targets the receptor activity-modifying protein 1 (RAMP1), inhibiting its expression and subsequently reducing levels of inflammatory cytokines such as interleukin (IL)-1β and IL-6. This was demonstrated through various experimental techniques including RNA sequencing and immunohistochemistry .
  • Experimental Findings :
    • Cell Viability : The CCK8 assay indicated that QS-3g significantly improved cell viability in TNF-α stimulated FLS.
    • Histological Analysis : Hematoxylin and eosin (H&E) staining revealed that treatment with QS-3g reduced synovial hypertrophy and inflammatory cell infiltration.
    • Micro-computed Tomography (Micro-CT) : Imaging studies showed that QS-3g inhibited bone destruction associated with RA .

Study on Rheumatoid Arthritis

A notable study investigated the effects of QS-3g on K/BxN serum transfer arthritis mice. This model mimics human RA and allows for the assessment of therapeutic effects:

  • Methodology : Mice were treated with QS-3g and assessed using micro-CT imaging and histological evaluations.
  • Results : The study reported a significant reduction in joint swelling and bone erosion in treated mice compared to controls. The findings suggest that QS-3g may serve as a potential therapeutic agent for managing RA .

Other Biological Activities

While the primary focus has been on anti-inflammatory effects, preliminary data suggest that QS-3g may also exhibit:

Q & A

Basic: What are the optimal synthetic routes for this compound, and how are reaction conditions optimized?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the pyrroloquinoline core via cyclization of substituted tetrahydroquinoline precursors. Key steps include:

  • Sulfonylation: Introduction of the sulfonamide group using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize side reactions .
  • Methoxyphenyl Incorporation: Coupling via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts and controlled heating (60–80°C) .
  • Purification: High-performance liquid chromatography (HPLC) or recrystallization (methanol/water) ensures >95% purity .
    Optimization: Reaction parameters (temperature, solvent polarity, catalyst loading) are systematically varied, monitored via thin-layer chromatography (TLC), and validated using nuclear magnetic resonance (NMR) spectroscopy .

Basic: How is structural confirmation achieved for this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H and 13C NMR identify proton environments and carbon frameworks. For example, the methoxyphenyl group shows a singlet at ~3.8 ppm (OCH3) and aromatic protons between 6.8–7.5 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
  • X-ray Crystallography: Resolves ambiguities in stereochemistry, such as the conformation of the tetrahydroquinoline ring .

Basic: What initial biological screening assays are recommended?

Methodological Answer:

  • Enzyme Inhibition Assays: Target enzymes (e.g., kinases, proteases) are incubated with the compound at varying concentrations (1 nM–100 µM) to measure IC50 values using fluorogenic substrates .
  • Antimicrobial Testing: Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) in Mueller-Hinton broth .
  • Cytotoxicity Screening: MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced: How do substituents (e.g., methoxy, sulfonamide) influence bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs with substituent variations (e.g., replacing methoxy with halogen or alkyl groups).
  • Electron-Withdrawing Effects: Sulfonamide groups enhance hydrogen bonding with target proteins, as shown in docking studies .
  • Lipophilicity Impact: Methoxy groups increase logP values, improving membrane permeability (measured via Caco-2 cell assays) .

Advanced: How can contradictions in spectroscopic data (e.g., ambiguous NMR signals) be resolved?

Methodological Answer:

  • 2D NMR Techniques: HSQC and HMBC correlate ambiguous protons with adjacent carbons, resolving overlapping signals in the tetrahydroquinoline region .
  • Crystallographic Validation: X-ray diffraction definitively assigns stereochemistry when NMR is inconclusive (e.g., distinguishing cis/trans isomers) .
  • Dynamic NMR (DNMR): Analyzes temperature-dependent signal splitting to identify conformational exchange .

Advanced: What strategies are used to study target interactions?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (ka, kd) between the compound and immobilized receptors .
  • Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Kd) and stoichiometry via heat release during interaction .
  • Cryo-EM/X-ray Co-crystallization: Resolves binding modes at atomic resolution, identifying key residues (e.g., hydrophobic pockets accommodating the methoxyphenyl group) .

Advanced: How is compound stability evaluated under physiological conditions?

Methodological Answer:

  • pH Stability: Incubate in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Metabolic Stability: Liver microsome assays (human/rat) quantify half-life (t1/2) and identify metabolites using LC-MS/MS .
  • Photostability: Expose to UV-Vis light (300–800 nm) and assess decomposition kinetics .

Advanced: How can computational models enhance experimental design?

Methodological Answer:

  • Molecular Dynamics (MD): Simulates binding pathways and identifies stable conformers of the sulfonamide group in aqueous environments .
  • Density Functional Theory (DFT): Predicts electronic effects of substituents (e.g., methoxy’s electron-donating impact on aromatic rings) .
  • QSAR Models: Relate structural descriptors (e.g., polar surface area, logP) to bioactivity, guiding analog design .

Advanced: What methods optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Flow Chemistry: Enhances heat/mass transfer for exothermic steps (e.g., sulfonylation), improving yield by 15–20% .
  • Catalyst Screening: Test Pd/XPhos systems for coupling reactions to reduce catalyst loading (0.5–1 mol%) without compromising efficiency .
  • Solvent Engineering: Replace dichloromethane with cyclopentyl methyl ether (CPME) for greener synthesis and easier recovery .

Advanced: How are analogs designed to improve pharmacokinetic properties?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the methoxyphenyl with a pyridyl group to balance lipophilicity and solubility .
  • Prodrug Strategies: Introduce ester moieties to the sulfonamide group for enhanced oral bioavailability, hydrolyzed in vivo .
  • Permeability Optimization: Use parallel artificial membrane permeability assays (PAMPA) to prioritize analogs with >5 × 10−6 cm/s permeability .

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